molecular formula C14H16N2O2 B2415596 N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 289630-28-0

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2415596
CAS No.: 289630-28-0
M. Wt: 244.294
InChI Key: JCVVKSMQGBLNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring and a carboxamide group

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

Target of Action

The compound, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . It stimulates these receptors, leading to a series of reactions that result in the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation, which can cause paralysis and death in insects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors triggers a cascade of biochemical reactions. These reactions affect various pathways, including those involved in the regulation of hormones and neurotransmitters . The compound’s action can influence reproduction, development, locomotion, and feeding .

Pharmacokinetics

The compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . . These properties impact the compound’s bioavailability and distribution in the environment.

Result of Action

The primary result of the compound’s action is the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful, making it a popular choice for controlling mite or tick infestations in dogs .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment . Furthermore, its effectiveness can be influenced by the pH of the environment, with less acidic conditions leading to the formation of different metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: This compound shares a similar phenyl structure but lacks the isoxazole ring.

    Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.

Uniqueness

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVKSMQGBLNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.